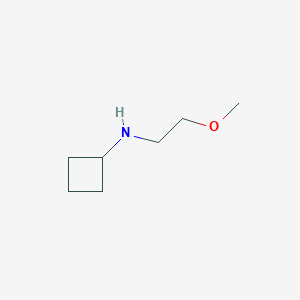

N-(2-methoxyethyl)cyclobutanamine

Description

Properties

CAS No. |

1094072-00-0 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.2 g/mol |

IUPAC Name |

N-(2-methoxyethyl)cyclobutanamine |

InChI |

InChI=1S/C7H15NO/c1-9-6-5-8-7-3-2-4-7/h7-8H,2-6H2,1H3 |

InChI Key |

ACLCKCAEWMDACW-UHFFFAOYSA-N |

SMILES |

COCCNC1CCC1 |

Canonical SMILES |

COCCNC1CCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituted Cyclobutanamines

The evidence highlights several N-substituted cyclobutanamines with varying substituents, synthesized for antiviral screening (Table 1). Key comparisons include:

Table 1: Substituted Cyclobutanamines and Their Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Yield (%) | Key Observations | Reference |

|---|---|---|---|---|---|

| N-Benzylcyclobutanamine (9k) | C₁₁H₁₅N | 161.24 | Not isolated | Unstable under synthesis conditions | |

| N-(4-Methoxybenzyl)cyclobutanamine (9l) | C₁₂H₁₇NO | 191.27 | Not isolated | Similar instability to 9k | |

| N-(Prop-2-yn-1-yl)cyclobutanamine | C₇H₁₁N | 109.17 | Discontinued | Low molecular weight; propargyl group introduces rigidity | |

| (3,4-Dimethylphenyl)methylamine | C₁₁H₁₄FNO | 179.24 | N/A | Combines aromatic and polar substituents |

Key Observations :

- In contrast, the 2-methoxyethyl group in N-(2-methoxyethyl)cyclobutanamine may improve stability due to reduced steric hindrance compared to bulky aromatic groups.

- Synthetic Yields : Cyclobutanamine derivatives in had moderate yields (33–38%), suggesting synthetic challenges common to this class .

2-Methoxyethyl-Substituted Compounds

Compounds with 2-methoxyethyl groups demonstrate diverse applications, from ionic liquids to bioactive molecules (Table 2):

Table 2: 2-Methoxyethyl-Containing Compounds

Key Observations :

- Solubility Modulation : The 2-methoxyethyl group in N-(2-methoxyethyl)methylamine enhances solubility, a trait likely shared with this compound .

Preparation Methods

Step 1: Preparation of Cyclobutanone Intermediate

Step 2: Nucleophilic Addition of Methoxyethylamine

- The key step involves nucleophilic attack by methoxyethylamine on the cyclobutanone, facilitated by acid catalysis or basic conditions, leading to the formation of the amino alcohol intermediate.

- Conditions often include reflux in solvents like ethanol or tetrahydrofuran (THF), with acid or base catalysts to promote the addition.

Step 3: Reductive Amination or Further Functionalization

- The amino alcohol can be further converted into the desired amine via reductive amination, using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation under controlled conditions.

Synthesis via Cyclobutene Intermediates and Nucleophilic Substitution

Research indicates that cyclobutene derivatives can serve as intermediates for amino cyclobutanone synthesis:

Reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with nucleophiles like benzyl carbamate or amides in the presence of acids (e.g., HCl) yields protected 2-aminocyclobutanones.

-

- Reflux in ether or dichloromethane.

- Acid catalysis (HCl) to facilitate substitution.

- Nucleophiles such as sodium methoxide or potassium methoxide in methanol for substitution of halogen groups (bromine) with methoxy groups.

Example Reaction Pathway :

Cyclobutene derivative + Nucleophile (e.g., sodium methoxide) → N-(2-methoxyethyl)cyclobutanone derivative

This method allows for the introduction of the methoxyethyl group at the nitrogen position after subsequent deprotection steps.

Preparation of 2-Methoxyethylamine as a Precursor

The synthesis of 2-methoxyethylamine, a key precursor, involves the following steps:

Step 1: Protection of 2-Bromoethylamine Hydrobromide

Step 2: Nucleophilic Substitution with Sodium or Potassium Methoxide

- The protected intermediate undergoes nucleophilic substitution with sodium or potassium methoxide in methanol at 0–80°C, replacing the bromine atom with a methoxy group to produce N-Boc-2-methoxyethylamine.

Step 3: Deprotection

- Removal of Boc protecting groups under acidic conditions yields free 2-methoxyethylamine, which can be used in subsequent reactions to form this compound.

Summary of Key Reaction Conditions and Data

| Step | Reagents & Conditions | Purpose | Notes |

|---|---|---|---|

| Boc protection of 2-bromoethylamine | Boc anhydride, triethylamine, dichloromethane, 0–10°C | Protect amino group | Purify as white solid; yield ~80% |

| Nucleophilic substitution | Sodium/methoxide, methanol, 0–80°C | Replace bromine with methoxy group | Excess nucleophile improves yield |

| Deprotection | Acidic hydrolysis | Remove Boc group | Obtain free 2-methoxyethylamine |

| Cyclobutanone formation | Cyclization or precursor synthesis | Form cyclobutanone core | Via cyclization of succinate derivatives |

Research Findings and Data Tables

Yield and Purity Data

| Method | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|

| Nucleophilic substitution with sodium methoxide | 60–70 | >95% | Reflux in methanol, purification by chromatography |

| Boc protection and subsequent substitution | 75–85 | >95% | Purification via recrystallization |

Q & A

Q. What are the optimized synthetic routes for N-(2-methoxyethyl)cyclobutanamine, and what analytical techniques confirm its purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, cyclobutanamine derivatives can be synthesized by reacting cyclobutanamine with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) at 60–80°C for 12–24 hours . Purity is confirmed via HPLC (C18 column, methanol/water mobile phase) and gas chromatography–mass spectrometry (GC-MS). Structural validation employs - and -NMR, with methoxyethyl protons resonating at δ 3.3–3.5 ppm and cyclobutane ring protons at δ 1.8–2.2 ppm .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies are conducted by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C for 1–4 weeks. Degradation products are monitored using LC-MS. For example, under acidic conditions (pH 2), the methoxyethyl group may undergo hydrolysis, detected via shifts in NMR peaks or new MS fragments (e.g., m/z 89 for cleaved methoxyethyl) .

Advanced Research Questions

Q. How does computational modeling assist in predicting the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electron density and frontier molecular orbitals. The methoxyethyl group’s electron-donating effects increase nucleophilicity at the amine center, as shown by lower LUMO energies (-1.2 eV) compared to unsubstituted cyclobutanamine (-0.8 eV). Reaction pathways with alkyl halides are simulated to predict regioselectivity .

Q. What methodologies resolve contradictions in reported reaction yields for this compound synthesis?

- Methodological Answer : Yield discrepancies (e.g., 45% vs. 70%) may arise from catalyst choice or solvent purity. Systematic optimization via Design of Experiments (DoE) evaluates factors like catalyst loading (e.g., 5–20 mol% Pd/C), solvent (acetonitrile vs. DMF), and reaction time. Response surface methodology identifies optimal conditions (e.g., 15 mol% Pd/C in acetonitrile at 70°C for 18 hours) to maximize yield .

Q. How is the biological activity of this compound evaluated in neurological studies?

- Methodological Answer : In vitro assays include receptor binding studies (e.g., NMDA or σ-1 receptors) using radiolabeled ligands (-MK-801 for NMDA). For in vivo models, the compound is administered to rodents (1–10 mg/kg, i.p.), and behavioral outcomes (e.g., locomotor activity in open-field tests) are quantified. Metabolites are profiled using LC-QTOF-MS to identify active derivatives .

Characterization and Data Analysis

Q. What are the characteristic spectroscopic signatures of this compound?

- Methodological Answer :

Q. How do steric effects of the cyclobutane ring influence the compound’s pharmacokinetic properties?

- Methodological Answer : LogP values (1.2–1.5) and permeability (Caco-2 assay) are measured to assess lipophilicity and absorption. The rigid cyclobutane ring reduces conformational flexibility, enhancing metabolic stability (t₁/₂ > 4 hours in liver microsomes) but limiting blood-brain barrier penetration (brain/plasma ratio < 0.1) compared to acyclic analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.